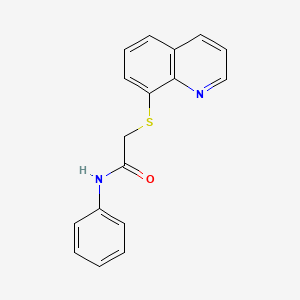

N-phenyl-2-(8-quinolinylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves innovative methodologies. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction, showcasing the compound's synthetic flexibility and potential for derivatization (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Molecular Structure Analysis

Structural analysis of closely related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveals detailed insights into bond lengths, angles, and conformational preferences, underlining the planarity and potential intramolecular interactions that might influence the compound's reactivity and interactions (Wen, Wen, Li, Xu, & Zhang, 2006).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often result in significant biological activities, such as antiproliferative effects against various cancer cell lines, showcasing the compound's potential in medicinal chemistry (Chen, Chen, Lin, Peng, Juang, & Wang, 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are critical for their application in different scientific fields. The crystal structure analysis provides insights into the molecular geometry and potential hydrogen bonding, which are essential for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity with acids and bases, fluorescence, and interaction with biological molecules, highlight the compound's versatility. For example, quinoline derivatives show enhanced fluorescence when interacting with specific substrates or under certain conditions, indicating their potential use in chemical sensing and molecular imaging (Karmakar, Baruah, & Sarma, 2007).

Applications De Recherche Scientifique

Structural Aspects and Luminescence Enhancement

- Fluorescent Sensor Development : A study by Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), which displayed high selectivity and sensitivity towards Cd(2+) ions, with the capability to distinguish Cd(2+) from Zn(2+) via different sensing mechanisms. This sensor's selectivity and luminescence enhancement properties suggest potential applications in environmental monitoring and heavy metal detection (Zhou et al., 2012).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) designed and synthesized a series of quinoxaline-oxadiazole hybrids, including analogs structurally related to N-phenyl-2-(8-quinolinylthio)acetamide, demonstrating promising antimicrobial, antifungal, and anti-Trypanosoma cruzi activities. This research highlights the potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and protozoa (Patel et al., 2017).

Tuberculosis Treatment : A study on 2-(quinolin-4-yloxy)acetamides revealed their efficacy as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-resistant strains. These compounds exhibit low toxicity and promising intracellular activity, suggesting their potential as novel antitubercular agents (Pissinate et al., 2016).

Interaction with Metals

- Palladium(II) Adsorption : Turanov et al. (2017) investigated the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands for the adsorption of Pd(II) ions from hydrochloric acid solutions. This study suggests the application of these compounds in the recovery and preconcentration of palladium, highlighting their potential in resource recovery from secondary sources (Turanov et al., 2017).

Propriétés

IUPAC Name |

N-phenyl-2-quinolin-8-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODLNSYEXCSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)